7-chloro-1-(4-methylphenoxy)-4-nitro-10H-acridin-9-one
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Overview
Description
7-chloro-1-(4-methylphenoxy)-4-nitro-10H-acridin-9-one is a synthetic organic compound that belongs to the acridine family Acridines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-1-(4-methylphenoxy)-4-nitro-10H-acridin-9-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Chlorination: The chlorination of the acridine ring is carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
7-chloro-1-(4-methylphenoxy)-4-nitro-10H-acridin-9-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Reduction: 7-amino-1-(4-methylphenoxy)-4-nitro-10H-acridin-9-one.
Substitution: 7-substituted derivatives depending on the nucleophile used.
Oxidation: Various oxidized acridine derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other acridine derivatives with potential biological activities.
Biology: Investigated for its interactions with DNA and potential as a DNA intercalator.
Medicine: Explored for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 7-chloro-1-(4-methylphenoxy)-4-nitro-10H-acridin-9-one involves its interaction with biological macromolecules. As a DNA intercalator, it inserts itself between the base pairs of DNA, disrupting the DNA structure and inhibiting the replication and transcription processes. This property is particularly useful in anticancer research, where the compound can inhibit the proliferation of cancer cells.
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent dye.
Proflavine: Another acridine derivative with antibacterial and antiseptic properties.
Amsacrine: An acridine derivative used as an antineoplastic agent in cancer therapy.
Uniqueness
7-chloro-1-(4-methylphenoxy)-4-nitro-10H-acridin-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenoxy group enhances its lipophilicity, potentially improving its cellular uptake and interaction with biological targets. Additionally, the nitro group can be further modified to create a variety of derivatives with diverse biological activities.
Properties
CAS No. |
61290-20-8 |
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Molecular Formula |
C20H13ClN2O4 |
Molecular Weight |
380.8 g/mol |
IUPAC Name |
7-chloro-1-(4-methylphenoxy)-4-nitro-10H-acridin-9-one |
InChI |
InChI=1S/C20H13ClN2O4/c1-11-2-5-13(6-3-11)27-17-9-8-16(23(25)26)19-18(17)20(24)14-10-12(21)4-7-15(14)22-19/h2-10H,1H3,(H,22,24) |
InChI Key |
NVIXIQAGFMOACX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C3C(=C(C=C2)[N+](=O)[O-])NC4=C(C3=O)C=C(C=C4)Cl |
Origin of Product |
United States |
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